sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate
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Overview
Description
Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate is a chemical compound with the molecular formula C13H11NaO5 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a benzofuran ring, a methoxy group, and a butanoate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Butanoate Moiety: The butanoate moiety can be introduced through esterification reactions involving butanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate: Unique due to its specific substitution pattern on the benzofuran ring.
Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxopentanoate: Similar structure but with a different length of the carbon chain.
This compound: Similar structure but with different substituents on the benzofuran ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73698-64-3 |
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Molecular Formula |
C13H11NaO5 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate |
InChI |
InChI=1S/C13H12O5.Na/c1-17-11-7-9(10(14)2-3-12(15)16)6-8-4-5-18-13(8)11;/h4-7H,2-3H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
RKJWTOINXGFUQL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)CCC(=O)[O-])C=CO2.[Na+] |
Origin of Product |
United States |
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